(S)-1-(4-Bromophenyl)ethanamine hydrochloride can be synthesized through various methods. One common approach involves the resolution of the racemic mixture of 1-(4-bromophenyl)ethanamine using chiral resolving agents. This process separates the two enantiomers, allowing for the isolation of the desired (S)-enantiomer. [] Another method utilizes stereoselective synthesis starting from chiral precursors, ensuring the formation of the (S)-configuration with high enantiomeric purity.
One study highlighted the role of the N-methyl-D-aspartic acid receptor (NMDAR) NR2B subunit in (S)-3,5-dihydroxyphenylglycine-induced thermal hyperalgesia. Researchers found that intrathecal pretreatment with various NMDAR antagonists, including (R)-[(S)-1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]-phosphonic acid (NVP-AAM077), a selective antagonist of the NR2A subunit of the NMDAR, had no effect on (S)-3,5-dihydroxyphenylglycine-mediated hyperalgesia. [] This suggests a complex interplay between different NMDAR subunits in this specific biological process.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6